molecular formula C23H18ClFN2O2S B302132 (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302132
M. Wt: 440.9 g/mol
InChI Key: JGJWIKTXDAZMNW-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazolidine ring.

    Introduction of the 4-chlorobenzyl Group: This step involves the alkylation of the thiazolidine-2,4-dione with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyrrole Derivative: The pyrrole moiety can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Final Coupling: The final step involves the condensation of the pyrrole derivative with the thiazolidine-2,4-dione core under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce nitro or sulfonyl groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest in the study of enzyme kinetics and inhibition.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar applications but withdrawn due to safety concerns.

Uniqueness

What sets (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18ClFN2O2S/c1-14-11-17(15(2)27(14)20-6-4-3-5-19(20)25)12-21-22(28)26(23(29)30-21)13-16-7-9-18(24)10-8-16/h3-12H,13H2,1-2H3/b21-12-

InChI Key

JGJWIKTXDAZMNW-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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